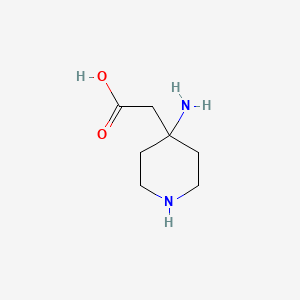

2-(4-Aminopiperidin-4-yl)acetic acid

Description

2-(4-Aminopiperidin-4-yl)acetic acid is a piperidine derivative featuring an amino group at the 4-position of the piperidine ring and a carboxylic acid side chain. Its molecular formula is C₇H₁₂N₂O₂ (free base) or C₇H₁₆Cl₂N₂O₂ as the dihydrochloride salt (molecular weight: 231.12 g/mol) . The compound is used in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules. Its rigid piperidine scaffold and dual functional groups (amino and carboxylic acid) enable diverse chemical modifications, making it valuable for drug discovery .

Properties

CAS No. |

933727-37-8 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(4-aminopiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C7H14N2O2/c8-7(5-6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11) |

InChI Key |

RYPZAKWOLNJEHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-4-yl)acetic acid typically involves the cyclization of amino alcohols. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . This method is efficient and provides a straightforward route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have significant pharmacological activities .

Scientific Research Applications

2-(4-Aminopiperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions .

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-aminopiperidin-4-yl)acetic acid include derivatives with variations in substituents on the piperidine ring, aromatic moieties, or side chains. Below is a detailed comparison based on synthesis, biological activity, and physicochemical properties:

Structural Analogues with Modified Piperidine Substituents

Key Observations :

- Electron-withdrawing groups (e.g., cyano in 9b) improve synthesis yields compared to bulky substituents (e.g., t-Boc in 9c) due to enhanced reaction kinetics .

Carboxylic Acid Derivatives with Aromatic Moieties

Key Observations :

- Felbinac demonstrates anti-inflammatory activity via hydrogen-bonded dimer formation, a feature absent in this compound due to its aliphatic amino group .

- Alkyl chain length (e.g., octyl in 2-(4-octylphenyl)acetic acid) influences lipophilicity and membrane permeability compared to the polar amino group in the parent compound .

Piperidine-Based Ester Derivatives

Key Observations :

- Ester derivatives lack the ionizable carboxylic acid group, reducing solubility in aqueous media compared to this compound .

- Methylamino modifications (e.g., in ) enhance metabolic stability but may reduce target binding affinity.

Key Observations :

- Limited safety data for this compound highlights the need for rigorous toxicological studies .

- Aryl-substituted analogs (e.g., benzyl derivatives) pose higher irritation risks compared to alkyl-substituted compounds .

Biological Activity

2-(4-Aminopiperidin-4-yl)acetic acid, also known as 4-Aminopiperidine-2-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 130048-31-6 |

The compound features an amino group and a piperidine ring, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.95 µM against the HCT116 colon cancer cell line, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Screening Tests : It showed moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. Notably, it inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings .

Study on Anticancer Activity

A pivotal study by Zhang et al. synthesized various derivatives of piperidine compounds and tested their anticancer activities. Among these derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The study emphasized its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

In another investigation assessing the antimicrobial efficacy of piperidine derivatives, this compound was found to significantly inhibit the growth of pathogenic bacteria. The results indicated that it could serve as a promising candidate for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.